molecular formula C20H25ClN2O3 B15344277 1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-(2-methoxyphenoxy)propan-2-ol CAS No. 5443-29-8

1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-(2-methoxyphenoxy)propan-2-ol

Cat. No.: B15344277
CAS No.: 5443-29-8
M. Wt: 376.9 g/mol
InChI Key: XGTZJVRPCCABGR-UHFFFAOYSA-N
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Description

1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-(2-methoxyphenoxy)propan-2-ol is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperazine ring substituted with a 2-chlorophenyl group and a 2-methoxyphenoxy group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-(2-methoxyphenoxy)propan-2-ol typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent substitution reactions to introduce the chlorophenyl and methoxyphenoxy groups. Common reagents used in these reactions include chlorinating agents, methoxyphenol, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-(2-methoxyphenoxy)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, often using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the phenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-(2-methoxyphenoxy)propan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, including receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-(2-methoxyphenoxy)propan-2-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-(2,4-dichlorophenoxy)propan-1-one
  • 1-[4-(2-Chlorophenyl)piperazin-1-yl]propan-2-amine

Uniqueness

1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-(2-methoxyphenoxy)propan-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it a valuable molecule for diverse research applications.

Properties

CAS No.

5443-29-8

Molecular Formula

C20H25ClN2O3

Molecular Weight

376.9 g/mol

IUPAC Name

1-[4-(2-chlorophenyl)piperazin-1-yl]-3-(2-methoxyphenoxy)propan-2-ol

InChI

InChI=1S/C20H25ClN2O3/c1-25-19-8-4-5-9-20(19)26-15-16(24)14-22-10-12-23(13-11-22)18-7-3-2-6-17(18)21/h2-9,16,24H,10-15H2,1H3

InChI Key

XGTZJVRPCCABGR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC(CN2CCN(CC2)C3=CC=CC=C3Cl)O

Origin of Product

United States

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